molecular formula C8H4ClFN2O B12445342 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12445342
M. Wt: 198.58 g/mol
InChI Key: UTNYUYRRTPMKKO-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluorobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides.

    Materials Science: It is employed in the design of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-fluorophenyl)-1,2,4-triazole
  • 3-(4-Chloro-2-fluorophenyl)-1,2,4-thiadiazole
  • 3-(4-Chloro-2-fluorophenyl)-1,2,4-oxazole

Uniqueness

3-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazole is unique due to its specific electronic properties and structural features, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-11-4-13-12-8/h1-4H

InChI Key

UTNYUYRRTPMKKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NOC=N2

Origin of Product

United States

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